molecular formula C16H18FN3O2S B3043603 Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate CAS No. 887267-69-8

Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate

Cat. No.: B3043603
CAS No.: 887267-69-8
M. Wt: 335.4 g/mol
InChI Key: LFTBELSKZHZNLD-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated derivatives, palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor agonist or antagonist.

    Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 4-(3-chlorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-(3-methylphenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate: Similar structure but with a methyl group instead of fluorine.

    Ethyl 4-(3-bromophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-2-22-15(21)14-13(11-4-3-5-12(17)10-11)19-16(23-14)20-8-6-18-7-9-20/h3-5,10,18H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTBELSKZHZNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Reactant of Route 3
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Reactant of Route 5
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Reactant of Route 6
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate

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